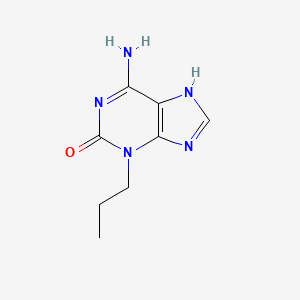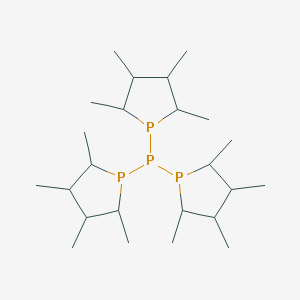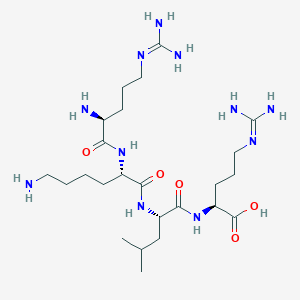
L-Arginine, L-arginyl-L-lysyl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-arginyl-L-lysyl-L-leucyl- is a peptide compound composed of the amino acids L-arginine, L-lysine, and L-leucine. This compound is known for its role in various biological processes, including protein synthesis, cell signaling, and immune responses. It is a part of a larger family of peptides that are essential for numerous physiological functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of L-Arginine, L-arginyl-L-lysyl-L-leucyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
L-Arginine, L-arginyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the guanidino group of L-arginine, leading to the formation of nitric oxide (NO) and other reactive species.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Nitric oxide (NO) and related nitrogen species.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino groups.
科学研究应用
L-Arginine, L-arginyl-L-lysyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cell signaling, immune responses, and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of peptide-based drugs and as a supplement in cell culture media.
作用机制
The mechanism of action of L-Arginine, L-arginyl-L-lysyl-L-leucyl- involves several pathways:
Nitric Oxide Production: L-arginine is a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses.
Protein Synthesis: The peptide serves as a substrate for ribosomal protein synthesis, contributing to cell growth and repair.
Cell Signaling: Involved in various signaling pathways, including those mediated by nitric oxide and other reactive nitrogen species.
相似化合物的比较
Similar Compounds
L-Arginine: A single amino acid with similar roles in nitric oxide production and protein synthesis.
L-Lysine: Another essential amino acid involved in protein synthesis and immune function.
L-Leucine: An essential amino acid known for its role in muscle protein synthesis and metabolic regulation.
Uniqueness
L-Arginine, L-arginyl-L-lysyl-L-leucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate nitric oxide production and participate in complex signaling pathways sets it apart from individual amino acids.
属性
CAS 编号 |
277743-08-5 |
|---|---|
分子式 |
C24H49N11O5 |
分子量 |
571.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H49N11O5/c1-14(2)13-18(21(38)34-17(22(39)40)9-6-12-32-24(29)30)35-20(37)16(8-3-4-10-25)33-19(36)15(26)7-5-11-31-23(27)28/h14-18H,3-13,25-26H2,1-2H3,(H,33,36)(H,34,38)(H,35,37)(H,39,40)(H4,27,28,31)(H4,29,30,32)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
CRBLKRKBFPHOCJ-XSLAGTTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


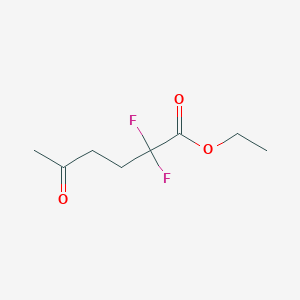
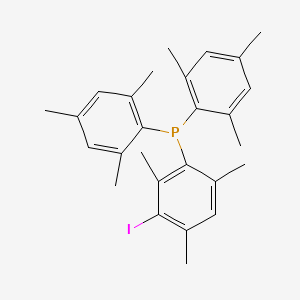
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
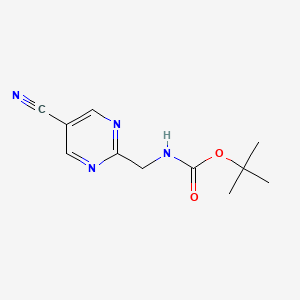
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
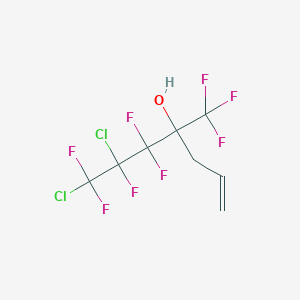
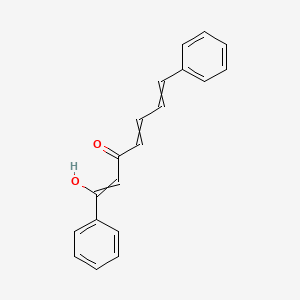
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
